N,N-Dimethyl-N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)ethanimidamide
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Overview
Description
N,N-Dimethyl-N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)ethanimidamide is a complex organic compound characterized by its unique structure, which includes a cyclohexenone ring and an ethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)ethanimidamide typically involves the reaction of 5,5-dimethyl-1-cyclohexen-3-one with N,N-dimethylformamide dimethyl acetal under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-Dimethyl-N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)ethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-dodecanamine: Similar in structure but with a different functional group.
N,N-Dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline: Another compound with a similar core structure but different substituents
Uniqueness
N,N-Dimethyl-N’-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)ethanimidamide is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
131929-05-0 |
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Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C12H20N2O/c1-9(14(4)5)13-10-6-11(15)8-12(2,3)7-10/h6H,7-8H2,1-5H3 |
InChI Key |
XOEWPJBCNSZSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC(=O)CC(C1)(C)C)N(C)C |
Origin of Product |
United States |
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